Ethynyl Estradiol 17-Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCORSRXZZKFQZ-AANPDWTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034145 |

Source

|

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-29-4 |

Source

|

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethynyl Estradiol 17-Acetate

This guide provides a comprehensive technical overview for the synthesis and analytical characterization of Ethynyl Estradiol 17-Acetate. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale that inform the synthetic strategy and validation protocols.

Introduction: The Significance of Ethynyl Estradiol and its 17-Acetate Ester

Ethinyl estradiol (EE) is a synthetic derivative of the natural estrogen, estradiol.[1][2][3] Its primary structural modification—the addition of a 17α-ethynyl group—renders it highly resistant to first-pass metabolism, significantly increasing its oral bioavailability and potency compared to its parent compound.[1] This characteristic has made ethinyl estradiol a cornerstone of modern hormonal contraceptives.[4][5][6]

The further modification of ethinyl estradiol to its 17-acetate ester, creating Ethynyl Estradiol 17-Acetate, is a strategic chemical alteration primarily aimed at modulating its pharmacokinetic profile. Esterification at the 17-hydroxyl position can transform the molecule into a prodrug, which may be hydrolyzed in vivo to release the active ethinyl estradiol. This approach can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide outlines a logical and robust pathway for the synthesis of this targeted compound and the rigorous analytical methods required to verify its identity, purity, and quality.

Part 1: A Two-Stage Synthetic Strategy

The synthesis of Ethynyl Estradiol 17-Acetate is most logically approached through a two-stage process. This strategy ensures high selectivity and yield by addressing the two key chemical transformations sequentially: the introduction of the 17α-ethynyl group and the subsequent esterification of the 17β-hydroxyl group.

Stage 1: Ethinylation of Estrone

The foundational step is the conversion of estrone to ethinyl estradiol. This reaction is a classic example of nucleophilic addition to a carbonyl group.

Causality and Experimental Choices: The choice of estrone as the starting material is deliberate; its ketone group at the C17 position is the electrophilic site for the ethinylation reaction. The key is the generation of a potent nucleophile, the acetylide anion. A common and effective method involves the reaction of acetylene gas with a strong base, such as potassium hydroxide, to form potassium acetylide.[7] This in-situ generation is often preferred for both safety and reactivity. The reaction must be conducted under anhydrous conditions to prevent the acetylide anion from being quenched by protons. The stereochemistry of this addition is critical, as the desired product is the 17α-ethynyl isomer, which is therapeutically active. The attack of the acetylide anion typically occurs from the less sterically hindered α-face of the steroid nucleus, leading to the desired 17α-ethynyl, 17β-hydroxyl configuration.

Stage 2: Selective Acetylation of Ethinyl Estradiol

With ethinyl estradiol successfully synthesized, the next stage involves the selective esterification of the 17β-hydroxyl group.

Causality and Experimental Choices: Ethinyl estradiol possesses two hydroxyl groups: a phenolic hydroxyl at C3 and an aliphatic, tertiary hydroxyl at C17. Selective acetylation at the C17 position is required. While the phenolic C3-OH is more acidic, the tertiary C17-OH can be targeted for esterification under appropriate conditions. The reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine or triethylamine. The base serves to activate the hydroxyl group and neutralize the acidic byproduct (acetic acid or HCl). The reaction conditions (temperature, time) are controlled to favor the formation of the 17-acetate ester while minimizing side reactions, such as acetylation of the C3 phenolic hydroxyl.

The overall synthetic workflow is visualized below.

Caption: A two-stage synthesis from estrone to the final acetate product.

Part 2: Experimental Protocols

The following protocols are detailed methodologies for the synthesis and subsequent purification of Ethynyl Estradiol 17-Acetate. These steps are designed to be self-validating through in-process controls and final characterization.

Protocol 2.1: Synthesis of Ethinyl Estradiol from Estrone

This protocol is adapted from established industrial methods for ethinylation.[7]

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser. The system is thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Preparation: Anhydrous solvent (e.g., tetrahydrofuran or dioxane) is added to the flask, followed by powdered potassium hydroxide (KOH).

-

Acetylide Formation: Purified acetylene gas is bubbled through the stirred suspension of KOH in the solvent. The reaction is exothermic and the temperature should be controlled. The formation of potassium acetylide results in a color change.

-

Estrone Addition: Estrone, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 0-10 °C) for several hours until TLC or HPLC analysis indicates the complete consumption of estrone.

-

Work-up: The reaction is carefully quenched by the slow addition of water or a weak acid. The organic solvent may be removed under reduced pressure. The aqueous phase is then extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethinyl estradiol is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a white crystalline solid.

Protocol 2.2: Synthesis of Ethynyl Estradiol 17-Acetate

-

Reactor Setup: A dry round-bottom flask is charged with the purified ethinyl estradiol from the previous step.

-

Reagent Addition: Anhydrous pyridine is added as both a solvent and a catalyst, followed by the slow addition of acetic anhydride at a cooled temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or HPLC.

-

Work-up: Upon completion, the mixture is poured into ice water to hydrolyze excess acetic anhydride and precipitate the product. The solid is collected by filtration.

-

Purification: The crude product is washed thoroughly with water to remove pyridine and acetic acid. It is then purified by recrystallization from a solvent such as ethanol or acetone to afford the final Ethynyl Estradiol 17-Acetate.

Part 3: Characterization and Analytical Validation

Rigorous characterization is essential to confirm the chemical identity and purity of the synthesized Ethynyl Estradiol 17-Acetate. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: A multi-technique workflow for structural and purity validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For Ethynyl Estradiol 17-Acetate, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm the success of both synthetic stages. A complete assignment can be achieved using 2D NMR techniques.[8]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which further corroborates the structure.[9][10] The deprotonated molecule [M-H]⁻ is often observed in negative ion mode.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically employed.[11] The method can resolve the final product from starting materials, intermediates, and any potential side products. Quantification by HPLC with a UV detector is standard.

Summary of Expected Analytical Data

The table below summarizes the expected analytical data for the successful validation of Ethynyl Estradiol 17-Acetate.

| Analytical Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 0.9 ppm (s, 3H, C18-CH₃); ~ 2.1 ppm (s, 3H, Acetate-CH₃); ~ 2.6 ppm (s, 1H, C21-H, ethynyl); Aromatic protons between 6.5-7.2 ppm. |

| ¹³C NMR | Chemical Shift (δ) | ~ 21.0 ppm (Acetate-CH₃); ~ 170.5 ppm (Acetate C=O); Ethynyl carbons (~75 ppm and ~88 ppm); Aromatic carbons (~110-155 ppm). |

| Mass Spectrometry | Molecular Ion | C₂₂H₂₆O₃, Expected [M-H]⁻ at m/z 337.18. |

| HPLC | Purity | > 99.0% (by peak area normalization). |

| Melting Point | Physical Property | A sharp, defined melting point consistent with a pure compound. |

Conclusion and Field Insights

The synthesis of Ethynyl Estradiol 17-Acetate via a two-stage process of ethinylation followed by acetylation is a robust and well-controlled strategy. The key challenges lie in ensuring the stereoselectivity of the ethinylation step and the regioselectivity of the acetylation. The comprehensive analytical workflow described herein is critical for ensuring the final product meets the high purity standards required for pharmaceutical research and development. Each analytical step serves as a validation check on the previous one, creating a trustworthy and reproducible process for obtaining and verifying this important steroidal compound.

References

- High-purity ethinyloestradiol synthesis method. (n.d.). Google Patents.

- Derivative prodrugs of ethinyl estradiol. (n.d.). Google Patents.

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ethinyl estradiol – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Ethinylestradiol. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of novel derivatives of ethinyl estradiol. (n.d.). ResearchGate. Retrieved from [Link]

-

17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. (2015). PubMed Central. Retrieved from [Link]

-

Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. (2024). ResearchGate. Retrieved from [Link]

- Process for the preparation of estradiol and its derivatives. (n.d.). Google Patents.

-

Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. (1979). PubMed. Retrieved from [Link]

-

Ethinyl Estradiol. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Estradiol 17β-acetate. (n.d.). Wikipedia. Retrieved from [Link]

-

Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide. (2017). PubMed. Retrieved from [Link]

-

Gas Chromatographic Assay of 17 alpha-Ethinyl Estradiol and Megestrol Acetate in Ovulation Control Tablets. (1969). Oxford Academic. Retrieved from [Link]

-

Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. (2018). ResearchGate. Retrieved from [Link]

-

MS- and MS-MS spectra of 17 α-ethinylestradiol and an unknown... (n.d.). ResearchGate. Retrieved from [Link]

-

Ethinylestradiol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells. (2012). PubMed. Retrieved from [Link]

-

17α-Ethinylestradiol (EE2) in Water by LC/MS/MS. (2017). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]

-

The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. (2010). PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Mass Spectrometry investigation of 17α-Ethinylestradiol and Drospirenone complete removal from synthetic wastewater using Ozonation. (2017). ResearchGate. Retrieved from [Link]

-

Simultaneous spectrophotometric estimation of norethindrone acetate and ethinyl estradiol in formulation. (n.d.). TSI Journals. Retrieved from [Link]

Sources

- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 2. 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethinyl Estradiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 8. Complete NMR assignment and conformational analysis of 17-α-ethinylestradiol by using RDCs obtained in grafted graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethynyl Estradiol 17-Acetate

Introduction

Ethynyl Estradiol 17-Acetate is a synthetic derivative of the potent estrogen, 17α-ethinylestradiol (EE2). As an esterified prodrug, its properties are of significant interest to researchers in drug development, pharmacology, and analytical chemistry. The parent compound, EE2, is a cornerstone of modern oral contraceptives, valued for its high oral bioavailability and resistance to first-pass metabolism—attributes conferred by the C17-ethynyl group.[1][2][3] The addition of an acetate ester at the 17β-hydroxyl position modifies the molecule's lipophilicity and metabolic profile, influencing its absorption, distribution, and duration of action.

A comprehensive understanding of the physicochemical properties of Ethynyl Estradiol 17-Acetate is paramount for the development of robust analytical methods, the design of stable pharmaceutical formulations, and the prediction of its pharmacokinetic behavior. This guide provides a detailed examination of its core molecular and physical characteristics, supported by established analytical protocols and field-proven insights for its characterization.

Molecular Structure and Identity

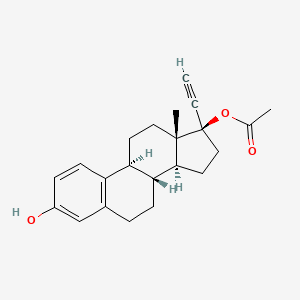

The foundational step in characterizing any active pharmaceutical ingredient is to establish its precise molecular identity. Ethynyl Estradiol 17-Acetate is structurally derived from the natural estrogen, estradiol, with two key modifications: the addition of an ethynyl group at the C17α position and an acetate ester at the C17β hydroxyl group.

Caption: Chemical Structure of Ethynyl Estradiol 17-Acetate.

Table 1: Molecular Identifiers for Ethynyl Estradiol 17-Acetate

| Identifier | Value | Source |

| Chemical Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diyl 17-acetate | N/A (IUPAC) |

| Synonyms | Ethinylestradiol 17-Acetate | [4] |

| CAS Number | 21221-29-4 | [4] |

| Molecular Formula | C₂₂H₂₆O₃ | N/A (Calculated) |

| Molecular Weight | 354.45 g/mol | N/A (Calculated) |

Core Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both biological and formulation contexts. These parameters are critical for predicting solubility, permeability, and stability.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline powder. | Based on the appearance of the parent compound, Ethinyl Estradiol.[2] |

| Melting Point | Data not readily available. The parent compound, Ethinyl Estradiol, melts at 182-184 °C.[5][6] | Esterification at the C17 position typically alters the crystal lattice and can either increase or decrease the melting point compared to the parent alcohol. Precise determination via Differential Scanning Calorimetry (DSC) is required. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[7] Sparingly soluble in water. | The parent compound, Ethinyl Estradiol, is soluble in ethanol, ether, acetone, and dioxane but has very low water solubility.[2][5][8] The acetate ester increases the molecule's nonpolar character, generally decreasing aqueous solubility while maintaining good solubility in moderately polar to nonpolar organic solvents. |

| Acidity (pKa) | ~10.3 - 10.5 | The pKa is dominated by the acidic phenolic hydroxyl group at the C3 position. This functional group is distant from the C17 acetate, so its ionization is not significantly affected. The pKa is therefore expected to be nearly identical to that of Ethinyl Estradiol (pKa ≈ 10.32).[5][9] |

| Lipophilicity (LogP) | Estimated > 3.7 | The octanol-water partition coefficient (LogP) for Ethinyl Estradiol is approximately 3.67.[2] The addition of the acetate group (which adds two carbons and an oxygen) increases the lipophilicity, resulting in a higher LogP value. This enhanced lipophilicity can influence membrane permeability and protein binding. |

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is essential for structural confirmation and quantification. The key spectral features of Ethynyl Estradiol 17-Acetate are predictable based on its functional groups.

-

UV-Vis Spectroscopy: The primary chromophore in the molecule is the phenolic A-ring. This feature is identical to the parent compound, Ethinyl Estradiol. Consequently, the maximum UV absorbance (λmax) is expected to be ~281 nm in an ethanol solution, which is consistent with reported values for EE2.[5][10] This property is fundamental for quantitative analysis using HPLC with a UV detector.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:

-

~3600-3200 cm⁻¹ (Broad): O-H stretch from the C3 phenolic hydroxyl group.

-

~3300 cm⁻¹ (Sharp): C≡C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (Weak): C≡C triple bond stretch.

-

~1735 cm⁻¹ (Strong): C=O stretch from the C17 acetate ester.

-

~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.

-

~1240 cm⁻¹ (Strong): C-O stretch of the acetate ester.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Distinctive signals would include aromatic protons (6.5-7.5 ppm), the acetylenic proton (~2.6 ppm), the acetate methyl protons (a singlet around 2.1 ppm), and the C18 methyl protons (a singlet below 1.0 ppm).

-

¹³C NMR: Key resonances would confirm the presence of the phenolic ring carbons (110-160 ppm), the two acetylenic carbons (~75 and 85 ppm), the ester carbonyl carbon (~170 ppm), and the acetate methyl carbon (~21 ppm).

-

Analytical Methodologies and Protocols

Accurate quantification of Ethynyl Estradiol 17-Acetate in various matrices, from bulk material to biological fluids, requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[11][12]

Workflow for Sample Preparation from Biological Matrices

Causality: Due to the complexity of biological matrices (e.g., plasma, serum) and the compound's high lipophilicity, an extraction step is necessary to isolate the analyte from interfering substances like proteins and salts. Liquid-Liquid Extraction (LLE) is a highly effective and field-proven method for this purpose.[9][12] The choice of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is driven by their immiscibility with water and their excellent solvating power for the analyte.

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Ethynyl Estradiol 17-Acetate.

Protocol: Liquid-Liquid Extraction (LLE)

-

Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma) into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 20 µL) of an internal standard (IS) solution (e.g., a deuterated version of the analyte) at a known concentration. The use of a stable isotope-labeled IS is critical for correcting for extraction variability and ensuring accurate quantification, especially when using mass spectrometry detection.[9]

-

Extraction: Add 5.0 mL of ethyl acetate.

-

Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes. This will result in a clean separation between the upper organic layer and the lower aqueous/protein layer.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the interface.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex briefly to ensure the analyte is fully dissolved before injection.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: The nonpolar, hydrophobic nature of Ethynyl Estradiol 17-Acetate makes it an ideal candidate for separation by Reversed-Phase HPLC.[9] A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that retains the analyte through hydrophobic interactions. Elution is achieved using a more nonpolar mobile phase, typically a mixture of acetonitrile or methanol and water.

Caption: General Workflow for RP-HPLC Analysis.

Protocol: Isocratic RP-HPLC Method

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and Water (70:30, v/v). The high proportion of organic solvent is necessary due to the analyte's lipophilicity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 281 nm, corresponding to the λmax of the phenolic chromophore.[10]

-

Injection Volume: 20 µL.

-

Self-Validation: System suitability is confirmed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, confirming the precision of the system before analyzing unknown samples.

Conclusion

Ethynyl Estradiol 17-Acetate is a lipophilic, synthetic steroid whose physicochemical properties are largely governed by its core steroidal structure, a C3 phenolic hydroxyl group, and a C17 acetate ester. While specific experimental data for this derivative is limited, its properties can be reliably extrapolated from its parent compound, 17α-ethinylestradiol. Its high lipophilicity and characteristic UV absorbance at 281 nm are the cornerstones of its analytical determination. The methodologies outlined in this guide, including liquid-liquid extraction and reversed-phase HPLC, provide a robust framework for the accurate and reliable characterization of Ethynyl Estradiol 17-Acetate, a critical requirement for any stage of pharmaceutical research and development.

References

-

Ethinylestradiol. Wikipedia. [Link]

-

Physico-chemical properties of estrogen hormones. ResearchGate. [Link]

-

Estradiol | C18H24O2 | CID 5757. PubChem, National Institutes of Health. [Link]

-

Ethinylestradiol | C20H24O2 | CID 5991. PubChem, National Institutes of Health. [Link]

-

Center for Drug Evaluation and Research Application Number: 204061Orig1s000. accessdata.fda.gov. [Link]

-

Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. PMC, National Institutes of Health. [Link]

-

Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices. ReCIPP. [Link]

-

Estradiol 17-acetate | C20H26O3 | CID 6852404. PubChem, National Institutes of Health. [Link]

-

Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: Pharmacokinetics, pharmacodynamics and risk assessment. ResearchGate. [Link]

-

Estradiol 17β-acetate. Wikipedia. [Link]

-

Quantitation of 17α-ethinylestradiol in aquatic samples using liquid-liquid phase extraction, dansyl derivatization, and liquid chromatography/positive electrospray tandem mass spectrometry. ResearchGate. [Link]

-

21221-29-4 Ethinylestradiol 17-Acetate - Reference Standard. SynThink. [Link]

Sources

- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]

- 6. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Determination of 17β-estradiol and 17α-ethinylestradiol in water at sub-ppt levels by liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of Ethynyl Estradiol 17-Acetate

The following technical guide details the discovery, chemistry, and pharmacological profile of Ethynyl Estradiol 17-Acetate (EE-17-Ac).

Discovery, Synthesis, and Pharmacological Significance[1]

CAS Registry Number: 21221-29-4 Chemical Formula: C₂₂H₂₆O₃ Systematic Name: (17α)-17-(Acetyloxy)-19-norpregna-1,3,5(10)-trien-20-yn-3-ol[1]

Executive Summary

Ethynyl Estradiol 17-Acetate (EE-17-Ac) is a synthetic estrogen ester and a derivative of the potent oral estrogen Ethinylestradiol (EE) .[1] While EE itself became the foundational estrogen of the combined oral contraceptive pill (COCP), its 17-acetate derivative occupies a specialized niche in steroid chemistry.[1]

Historically, EE-17-Ac served two primary roles:

-

Pharmacological Probe: A tool to investigate the impact of 17β-esterification on the metabolic stability of ethynyl steroids.[1]

-

Synthetic Intermediate: A precursor scaffold for more complex progestogens and estrogens, most notably Quingestanol Acetate (a long-acting oral contraceptive).[1]

This guide analyzes the molecule’s transition from a theoretical derivative to a functional intermediate, highlighting the chemical challenges of acetylating a sterically hindered tertiary alcohol.[1]

Historical Context: The "Ester Imperative" (1938–1960)[1]

The discovery of EE-17-Ac is inextricably linked to the "Golden Age" of steroid chemistry, driven by the race to create orally active hormones.[1]

The Precursor: Inhoffen & Hohlweg (1938)

In 1938, Hans Herloff Inhoffen and Walter Hohlweg at Schering AG synthesized Ethinylestradiol (EE) .[1] By adding an ethynyl group at the C17 position of estradiol, they blocked the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), preventing the rapid oxidation of the molecule in the liver.[1] This modification created the first orally active estrogen.[1]

The Drive for Esters (1950s)

Following the success of EE, pharmaceutical chemists (at Syntex, Ciba, and Schering) began esterifying steroids to modify their pharmacokinetics.[1] The logic was threefold:

-

Lipophilicity: Esters increase lipid solubility, enhancing absorption and distribution into adipose tissue (depot effect).[1]

-

Prodrug Kinetics: Esters are hydrolyzed in vivo to release the active parent drug, smoothing out plasma concentration peaks.[1]

-

Patentability: Novel esters offered new intellectual property avenues in a crowded market.[1]

EE-17-Ac emerged during this screening period.[1] Unlike the 3-acetate (which forms easily on the phenolic hydroxyl), the 17-acetate required overcoming significant steric hindrance, making its synthesis a demonstration of advanced chemical control.[1]

Chemical Synthesis & Challenges[1][2]

The synthesis of EE-17-Ac is chemically distinct from standard steroid esterification due to the tertiary nature of the C17 hydroxyl group and the steric bulk of the adjacent ethynyl group .[1]

The Steric Barrier

Standard acetylation (Acetic Anhydride + Pyridine) readily acetylates the C3 phenolic hydroxyl of EE but fails to acetylate the C17 hydroxyl.[1] The 17α-ethynyl group acts as a "shield," preventing the approach of the acetylating agent.[1]

The Acid-Catalyzed Protocol

To force the reaction at C17, chemists utilize a strong acid catalyst system, typically Acetic Anhydride (Ac₂O) with p-Toluenesulfonic Acid (pTSA) or Perchloric Acid (HClO₄) .[1]

Synthesis Workflow

-

Starting Material: Ethinylestradiol (EE).[1]

-

Reagents: Acetic Anhydride (solvent/reagent), pTSA (catalyst).[1]

-

Conditions: Anhydrous, elevated temperature (often reflux), followed by careful neutralization to prevent hydrolysis.[1]

-

Purification: Recrystallization from methanol/water.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the chemical progression from Estrone to EE-17-Ac.[1]

Figure 1: Synthetic pathway for Ethynyl Estradiol 17-Acetate via the diacetate intermediate.[1][2][3] The steric hindrance at C17 requires forcing conditions.

Pharmacological Profile[1][4]

Mechanism of Action (Prodrug Dynamics)

EE-17-Ac acts as a prodrug for Ethinylestradiol.[1] Upon ingestion:

-

Absorption: The acetate moiety increases lipophilicity (LogP > 4.0), potentially enhancing lymphatic transport.[1]

-

Hydrolysis: Non-specific esterases in the plasma and liver cleave the ester bond.[1]

-

Activation: Free Ethinylestradiol is released to bind to the Estrogen Receptor (ER-α and ER-β).[1]

Metabolic Stability

The 17-acetate group provides a temporary "metabolic shield."[1] While the ethynyl group prevents oxidation of the 17-OH, the acetate group further protects the D-ring from conjugation (glucuronidation) until hydrolysis occurs.[1] This theoretically extends the half-life, although in practice, the high potency of parent EE makes this advantage marginal for standard contraception.[1]

Comparison of Derivatives

| Compound | Structure | Primary Use | Estrogenic Potency (Relative) |

| Ethinylestradiol (EE) | 17α-ethynyl-estradiol | Oral Contraceptives (Standard) | 100 (Reference) |

| Mestranol | EE-3-methyl ether | Oral Contraceptives (Prodrug) | ~60-70 (requires demethylation) |

| EE-17-Acetate | EE-17-acetate | Research / Intermediate | ~100 (post-hydrolysis) |

| Quingestanol Acetate | EE-3-cyclopentyl ether-17-acetate | Long-acting Contraceptive | High (Depot effect) |

Applications in Drug Development[1]

While EE-17-Ac was never marketed as a standalone blockbuster, it is critical in two areas:

Synthesis of Quingestanol Acetate

EE-17-Ac is the immediate precursor to Quingestanol Acetate (CAS 3000-39-3).[1] The synthesis involves:

-

Synthesizing EE-17-Ac (protecting the 17-OH).[1]

-

Reacting the C3 phenolic hydroxyl with cyclopentyl bromide.[1] This proves the utility of EE-17-Ac as a scaffold where the 17-position is "capped" to allow chemistry at the 3-position.[1]

Analytical Reference Standard

In modern pharmaceutical analysis, EE-17-Ac is used as an impurity standard .[1] During the storage of EE or Norethisterone Acetate/EE combinations, acyl migration or degradation can occur.[1] Identifying EE-17-Ac ensures the purity and stability of commercial contraceptive batches.[1]

Metabolic Pathway Visualization

The following diagram details the metabolic fate of the molecule.

Figure 2: Metabolic hydrolysis and subsequent conjugation of EE-17-Acetate.[1]

References

-

Inhoffen, H. H., & Hohlweg, W. (1938).[1] Neue Umsetzungsprodukte des Oestradiols und des Oestrons. Naturwissenschaften, 26, 96. (Original discovery of Ethinylestradiol).

-

Djerassi, C. (1951).[1] Steroid Oral Contraceptives: The History of the Pill. Science. (Context on the drive for orally active steroid esters).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165039, Ethynyl Estradiol 17-Acetate.[1] Link[1]

-

ChemSrc. (2024).[1] Ethynylestradiol 17-Acetate - CAS 21221-29-4.[1][4][5] Link

-

Mishra, A., et al. (2012).[1] Analytical Method Development for Ethinyl Estradiol and its Degradation Products. Journal of Pharmaceutical Analysis. (Usage as impurity standard).

-

Galletti, F., & Gardi, R. (1973).[1] Metabolism of 3-cyclopentyl ether of ethinyl estradiol (Quingestanol Acetate). Steroids. (Establishes EE-17-Ac as a metabolite/intermediate).

Sources

- 1. US20090012321A1 - Process for preparing 17alpha-acetoxy-6-methylenepregn-4-ene-3,20-dione, medroxyprogesterone acetate and megestrol acetate - Google Patents [patents.google.com]

- 2. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Boldenone 17-acetate | CAS#:2363-59-9 | Chemsrc [chemsrc.com]

- 5. Dexamethasone-17-acetate | CAS#:1177-87-3 | Chemsrc [chemsrc.com]

Technical Guide: Pharmacology and Bioanalysis of Ethynyl Estradiol 17-Acetate

Executive Summary

Ethynyl Estradiol 17-Acetate (CAS: 21221-29-4) is the 17

This guide provides a technical deep-dive into its pharmacological behavior, emphasizing its nature as a latent estrogen requiring enzymatic activation and the specific bioanalytical challenges associated with its quantification.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | (17 |

| Common Name | Ethynyl Estradiol 17-Acetate |

| CAS Number | 21221-29-4 |

| Molecular Formula | C |

| Molecular Weight | 338.44 g/mol |

| Predicted LogP | ~4.2 - 4.5 (More lipophilic than EE) |

| Solubility | Insoluble in water; soluble in DMSO, Ethanol, Chloroform |

| Key Structural Feature | Acetyl group at C17 |

Pharmacodynamics: The Prodrug Mechanism

Receptor Affinity and Activation

Ethynyl Estradiol 17-Acetate functions pharmacologically as a prodrug . The estrogen receptor (ER

-

Steric Hindrance: The acetylation of the 17

-hydroxyl group introduces steric bulk and removes the hydrogen bond donor capability essential for high-affinity binding. -

Activity Profile: In its intact ester form, the compound exhibits negligible to low estrogenic activity .

-

Activation: Pharmacological activity is contingent upon in vivo hydrolysis to the parent compound, Ethinylestradiol (EE).

Mechanism of Action (Pathway)

The following diagram illustrates the activation pathway from the inert ester to the genomic signaling active moiety.

Figure 1: Metabolic activation pathway of Ethynyl Estradiol 17-Acetate.

Pharmacokinetics & Metabolism[3][5]

Absorption and Distribution

-

Lipophilicity: The 17-acetate modification increases lipophilicity (LogP > 4.0) compared to EE.[1][2] This theoretically enhances passive permeability across the intestinal epithelium.

-

First-Pass Effect: Upon oral administration, the ester is subject to extensive first-pass metabolism in the intestine and liver.

Metabolic Hydrolysis

The rate-limiting step for pharmacological action is hydrolysis.

-

Enzymes: Non-specific Carboxylesterases (CES1 and CES2) are the primary drivers of deacetylation.

-

Location: High expression of CES in hepatocytes ensures rapid conversion to EE.

-

Half-life: The intact ester likely has a very short systemic half-life (< 30 minutes) before conversion, making it difficult to detect in plasma unless sampled immediately post-administration.

Bioanalytical Methodologies (Critical Protocol)

For researchers, the primary challenge is preventing ex vivo hydrolysis . If the ester hydrolyzes during sample collection or extraction, the measured concentration of the parent (EE) will be artificially high, and the prodrug will be underestimated.

Sample Stabilization Protocol

Objective: Halt esterase activity immediately upon blood draw.

-

Collection: Draw blood into tubes containing K2EDTA (anticoagulant).

-

Inhibitor Addition (Crucial): Immediately add an esterase inhibitor.

-

Recommendation:Pefabloc SC (AEBSF) at 2-5 mM final concentration or Sodium Fluoride (NaF) .

-

Note: Organophosphates (e.g., Dichlorvos) are effective but hazardous; AEBSF is safer for routine lab use.

-

-

Temperature: Maintain all samples at 4°C (Ice bath) . Centrifuge at 4°C. Store plasma at -80°C .

LC-MS/MS Workflow

This workflow ensures separation of the lipophilic acetate from the polar parent.

Figure 2: Optimized Bioanalytical Workflow for Ethynyl Estradiol 17-Acetate.

Mass Spectrometry Transitions

-

Ionization: ESI Positive (often requires derivatization for EE, but the Acetate may fly better due to hydrophobicity) or APPI (Atmospheric Pressure Photoionization).

-

Precursor Ion: [M+H]+ = 339.2 m/z (approx).

-

Product Ion: 297.2 m/z (Loss of ketene/acetyl group) or steroid backbone fragments.

Synthesis Overview

For researchers requiring custom synthesis of the standard:

-

Reagents: Acetic anhydride (

) and Pyridine (solvent/base). -

Conditions: Mild acetylation. Note that EE has two hydroxyls (C3-phenolic and C17-tertiary).

-

Selectivity: C3 is more reactive. To get the 17-acetate , one often protects C3 (e.g., as a silyl ether), acetylates C17 (requires forcing conditions like DMAP catalyst due to steric hindrance), and then deprotects C3.

-

Direct Acetylation: Often yields the 3,17-diacetate or predominantly the 3-acetate. Verification by NMR is mandatory to confirm the acetate is at C17.

-

Safety & Toxicology

-

Hazard Class: Potent Estrogen / Carcinogen (Category 1B).

-

Handling: Use a fume hood, double nitrile gloves, and respiratory protection.

-

Toxicity: As it converts to EE, it shares the toxicity profile of Ethinylestradiol: risk of venous thromboembolism (VTE), hepatic adenomas, and reproductive toxicity.

References

-

PubChem. Ethinylestradiol | C20H24O2. National Library of Medicine. Available at: [Link]

-

Wikipedia. Estradiol 17beta-acetate. (Reference for general 17-ester pharmacology). Available at: [Link]

-

DrugBank. Ethinylestradiol: Pharmacology and Metabolism. Available at: [Link]

Sources

Ethynyl Estradiol 17-Acetate vs 17β-estradiol molecular differences

This guide provides an in-depth technical analysis comparing 17β-Estradiol (E2) , Ethynyl Estradiol (EE) , and Ethynyl Estradiol 17-Acetate (EE-Ac) .[1] It focuses on molecular architecture, pharmacokinetics, and experimental characterization.

Molecular Architecture, Pharmacokinetics, and Experimental Characterization[1]

Executive Summary

17β-Estradiol (E2) is the potent, endogenous estrogen characterized by high receptor affinity but poor oral bioavailability due to rapid hepatic metabolism.[1] Ethynyl Estradiol (EE) is a synthetic derivative modified at the C17 position to resist oxidation, significantly enhancing oral stability and potency. Ethynyl Estradiol 17-Acetate (EE-Ac) functions as a prodrug ; the esterification of the C17-hydroxyl group increases lipophilicity and abolishes receptor binding until hydrolysis occurs.[1]

This guide delineates the structural evolution from Natural (E2)

Molecular Architecture & Physicochemical Properties[1]

The functional divergence of these three molecules is dictated by substituents at Carbon-17 (C17) of the steroid backbone.

Structural Comparison

| Feature | 17β-Estradiol (E2) | Ethynyl Estradiol (EE) | Ethynyl Estradiol 17-Acetate (EE-Ac) |

| CAS Registry | 50-28-2 | 57-63-6 | 4345-03-3 |

| Formula | |||

| Mol.[1] Weight | 272.38 g/mol | 296.40 g/mol | 338.44 g/mol |

| C17 Substituent | Hydroxyl (-OH) | Ethynyl ( | Ethynyl & Acetate ( |

| LogP (Lipophilicity) | ~4.0 | ~3.7 | ~4.8 (Predicted) |

| Solubility | Low (aq) | Low (aq) | Very Low (aq); High in organic solvents |

| Role | Endogenous Agonist | Synthetic Agonist | Ester Prodrug |

The "Molecular Switch" at C17

-

E2 (The Baseline): The C17-

-hydroxyl group is a critical hydrogen bond donor for Glu353 and Arg394 within the Estrogen Receptor (ER) Ligand Binding Domain (LBD).[1] This interaction anchors the ligand. -

EE (The Shield): The addition of an

-ethynyl group does not disrupt the -

EE-Ac (The Mask): Acetylation of the C17-OH caps the hydrogen bond donor. This creates a steric clash within the receptor pocket, rendering the molecule pharmacologically inactive until esterases cleave the acetate group.

Pharmacodynamics & Mechanism of Action

Receptor Binding Affinity (RBA)

The affinity for Estrogen Receptor

-

17β-Estradiol:

nM (Reference Standard = 100%).[1] -

Ethynyl Estradiol: RBA

100–120% of E2. The ethynyl group fits into a hydrophobic pocket of the ER, maintaining high affinity. -

EE-17-Acetate: RBA < 1% (Un-hydrolyzed).[1]

Prodrug Hydrolysis Pathway

EE-Ac is designed to alter pharmacokinetics (absorption/distribution).[1] Upon entering systemic circulation or the liver, it undergoes rapid hydrolysis.

Figure 1: Metabolic fate of E2, EE, and EE-Ac.[1] Note the blockage of oxidation for EE and the hydrolysis requirement for EE-Ac.

Experimental Protocols

To differentiate these compounds in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Metabolic Stability (S9 Fraction Assay)

Objective: Quantify the metabolic resistance of EE compared to E2.

-

Preparation: Thaw pooled human liver S9 fractions (final protein conc. 1 mg/mL) in phosphate buffer (pH 7.4).

-

Substrate: Prepare 1

M solutions of E2 and EE. -

Cofactors: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Incubation: Incubate at 37°C. Sample at

min. -

Quench: Terminate reaction with ice-cold Acetonitrile (ACN) containing Internal Standard (Deuterated E2).

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Validation Check: E2 should show rapid depletion (

min). EE should show >80% parent remaining at 60 min.

Protocol B: Esterase Hydrolysis Confirmation for EE-Ac

Objective: Confirm prodrug conversion rate.

-

Matrix: Use Heparinized Human Plasma or Liver Microsomes.

-

Spike: Add EE-Ac to a final concentration of 1

M.[1] -

Inhibitor Control (Critical): Prepare a parallel set containing Phenylmethylsulfonyl fluoride (PMSF) (1 mM), a broad-spectrum serine esterase inhibitor.[1]

-

Time Course: Sample at 0, 5, 10, 30, 60 mins.

-

Readout: Monitor disappearance of EE-Ac and appearance of EE via HPLC-UV (280 nm) or LC-MS.

-

Expected Result:

Protocol C: Competitive Receptor Binding Assay

Objective: Demonstrate the lack of affinity of the un-hydrolyzed Acetate.

-

Receptor Source: Recombinant Human ER

Ligand Binding Domain. -

Tracer:

-17 -

Conditions: Perform at 4°C to minimize esterase activity (if using crude cytosol) or use purified receptor.

-

Competition: Titrate unlabeled E2, EE, and EE-Ac (

to -

Separation: Use Hydroxylapatite or Dextran-Coated Charcoal to separate bound from free ligand.[1]

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration].

-

Validation:

-

E2 and EE should show sigmoidal displacement curves with

in the nanomolar range. -

EE-Ac should show no displacement (flat line) or very weak displacement (due to trace hydrolysis) at high concentrations.[1]

-

Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing an unknown estrogenic compound (X) to determine if it is E2, EE, or a Prodrug like EE-Ac.

Figure 2: Decision logic for classifying estrogenic compounds based on binding and metabolic profiles.

References

-

Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences.

- Citation Context: Establishes the relative binding affinity (RBA) of Ethynyl Estradiol compared to 17β-Estradiol.

-

Stanczyk, F. Z., et al. (2013). "Ethinyl estradiol: pharmacokinetics, metabolism and clinical applications." Contraception.

- Citation Context: Detailed review of EE metabolism, specifically the role of the ethynyl group in preventing 17-oxid

-

PubChem Compound Summary. (2024). "Estradiol 17-acetate (CID 6852404)."[1][2] National Center for Biotechnology Information.

- Citation Context: Physicochemical properties and confirmation of the acet

-

Kuhl, H. (2005). "Pharmacology of Estrogens and Progestogens: Influence of Different Routes of Administration." Climacteric.

-

Citation Context: Discusses the "first-pass" effect and how esterification (prodrugs) and C17-modifications (EE) alter bioavailability.[1]

-

-

Turgeon, J. L., et al. (2006). "Steroid Hormone Action."[3] The Physiology of Reproduction.

- Citation Context: Mechanistic basis of nuclear receptor ligand binding and the requirement for the 17-OH hydrogen bond.

Sources

An In-Depth Technical Guide to the Solubility of Ethynyl Estradi-ol 17-Acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of Ethynyl Estradiol 17-Acetate, a synthetic steroidal ester. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the known properties of its parent compound, Ethinyl Estradiol. Furthermore, it furnishes a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, grounded in the standards of the United States Pharmacopeia (USP). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing and overcoming solubility challenges.

Introduction to Ethynyl Estradiol 17-Acetate

Ethynyl Estradiol 17-Acetate is a synthetic derivative of Ethinyl Estradiol, a potent and orally bioavailable estrogen widely used in pharmaceutical formulations. The addition of a 17-acetate ester group modifies the lipophilicity and other physicochemical properties of the parent molecule, which in turn significantly alters its solubility profile.

A thorough understanding of a compound's solubility in various common laboratory solvents is a cornerstone of early-stage drug development. This knowledge is indispensable for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, or for processes like granulation and coating.

-

Purification: Designing effective crystallization and chromatography procedures.

-

Analytical Method Development: Preparing stock solutions and standards for assays.

-

Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class of an API, which guides regulatory pathways.[1]

This guide will first explore the predicted solubility of Ethynyl Estradiol 17-Acetate based on chemical principles, then present analogous data from its parent compound, and finally, provide a robust, self-validating protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is fundamentally governed by its structure. Ethynyl Estradiol 17-Acetate (Molar Mass: 338.44 g/mol ) is an ester derivative of Ethinyl Estradiol (Molar Mass: 296.41 g/mol ).

Chemical Structures:

-

Ethinyl Estradiol: C₂₀H₂₄O₂

-

Ethynyl Estradiol 17-Acetate: C₂₂H₂₆O₃

The key structural change is the esterification of the hydroxyl group at the C17 position. This modification replaces a polar hydrogen-bond-donating hydroxyl group with a less polar, non-hydrogen-bond-donating acetate group. This seemingly small change has significant implications:

-

Increased Lipophilicity: The acetate group increases the molecule's nonpolar surface area, leading to a higher octanol-water partition coefficient (LogP) compared to the parent compound.

-

Reduced Polarity: The loss of the C17 hydroxyl group reduces the molecule's ability to act as a hydrogen bond donor, thereby decreasing its affinity for highly polar, protic solvents like water.

Based on these principles, the predicted solubility profile for Ethynyl Estradiol 17-Acetate is as follows:

-

High Solubility: Expected in non-polar to moderately polar organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.

-

Poor Aqueous Solubility: Expected to be practically insoluble in water and aqueous buffers.

Comparative Solubility Data: The Ethinyl Estradiol Benchmark

Table 1: Reported Solubility of Ethinyl Estradiol (Parent Compound)

| Solvent | Type | Approximate Solubility | Source(s) |

| Ethanol | Polar Protic | ~30 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥8.7 to 20 mg/mL | [2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL | [2] |

| Chloroform | Non-polar | Soluble | [4] |

| Acetone | Polar Aprotic | Soluble (20%) | [4] |

| Dioxane | Moderately Polar | Soluble (25%) | [4] |

| Water / Aqueous Buffer | Polar Protic | Very Low (~4.8 mg/L) | [5][6] |

Note: The solubility of Ethynyl Estradiol 17-Acetate is predicted to be lower in polar solvents (like ethanol and water) and potentially higher in non-polar solvents (like chloroform) compared to the values above.

Key Factors Influencing Solubility

The solubility of Ethynyl Estradiol 17-Acetate is a multi-faceted property influenced by the interplay between the solute and the solvent system. Understanding these factors is key to manipulating solubility for experimental and formulation success.

-

Solvent Polarity ("Like Dissolves Like"): The core principle of solubility dictates that a solute will dissolve best in a solvent of similar polarity. As a relatively non-polar molecule, Ethynyl Estradiol 17-Acetate will exhibit greater solubility in organic solvents than in water.[7]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this relationship must be determined empirically as some compounds can exhibit exothermic dissolution.

-

pH (Aqueous Media): Ethynyl Estradiol 17-Acetate lacks readily ionizable functional groups. Therefore, its solubility in aqueous media is expected to be independent of pH within the typical pharmaceutical range (pH 1-8). This is in contrast to weakly acidic or basic compounds, whose solubility is highly pH-dependent.[8]

-

Solid-State Properties: The crystalline form (polymorphism) of the API can significantly impact solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

Caption: Key physicochemical factors governing the solubility of Ethynyl Estradiol 17-Acetate.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive and reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The Saturation Shake-Flask Method is the gold-standard technique, recognized for its reliability and recommended by regulatory bodies like the USP.[1][9]

Principle

This method establishes a thermodynamic equilibrium between the undissolved solid API and a saturated solution in a chosen solvent at a controlled temperature. The concentration of the API in the saturated solution is then quantified to define its equilibrium solubility.[1]

Causality and Trustworthiness

This protocol is a self-validating system. By adding an excess of the solid, we ensure that the dissolution process proceeds until the solvent is fully saturated, representing the true thermodynamic limit. Sampling at multiple time points confirms that equilibrium has been reached when the concentration no longer changes over time.

Step-by-Step Methodology

-

Preparation:

-

Step 1.1: Weigh an amount of Ethynyl Estradiol 17-Acetate determined to be in excess of its estimated solubility and add it to a series of clear glass vials. Prepare at least three replicate vials for each solvent to be tested.

-

Step 1.2: Add a precise volume of the desired pre-equilibrated solvent (e.g., 5 mL of ethanol, DMSO, water, etc.) to each vial.

-

Rationale: Using a known volume allows for accurate final concentration calculations. Pre-equilibrating the solvent to the target temperature prevents temperature fluctuations from affecting the results.

-

-

-

Equilibration:

-

Step 2.1: Seal the vials securely to prevent solvent evaporation.

-

Step 2.2: Place the vials in a constant temperature orbital shaker or rotating wheel (e.g., 25 °C or 37 °C). Agitate the samples at a consistent, moderate speed.

-

Rationale: Constant agitation reduces the thickness of the diffusion layer around the solid particles, accelerating the time to reach equilibrium.[9] A controlled temperature is critical as solubility is temperature-dependent.

-

-

Step 2.3: Allow the samples to equilibrate for a sufficient period. For poorly soluble compounds, this may take 24 to 72 hours.

-

Rationale: Equilibrium is not instantaneous. A preliminary time-course experiment (sampling at 2, 4, 8, 24, 48, 72 hours) is recommended to determine the point at which the concentration plateaus.

-

-

-

Sample Separation and Analysis:

-

Step 3.1: After equilibration, allow the vials to stand briefly to let the excess solid settle.

-

Step 3.2: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) into a clean analysis vial.

-

Rationale: Filtration is a critical step to separate the dissolved API from any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Step 3.3: Dilute the filtered sample as necessary with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Step 3.4: Quantify the concentration of Ethynyl Estradiol 17-Acetate in the diluted sample using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Rationale: HPLC-UV is the preferred method as it provides the specificity needed to distinguish the API from any potential impurities or degradants.[1]

-

-

-

Calculation:

-

Step 4.1: Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Step 4.2: Express the final solubility in standard units (e.g., mg/mL or µg/mL). Report the mean and standard deviation of the triplicate measurements.

-

Caption: Standard workflow for the USP-recommended Shake-Flask solubility determination method.

Conclusion

While published quantitative solubility data for Ethynyl Estradiol 17-Acetate is limited, a robust scientific prediction can be made based on its molecular structure. As a non-polar steroidal ester, it is expected to be poorly soluble in aqueous media but readily soluble in various organic solvents. This guide provides the necessary theoretical framework and a detailed, authoritative experimental protocol to empower researchers to empirically determine the precise solubility of this compound in any solvent of interest. Adherence to the standardized shake-flask methodology is critical for generating reliable, reproducible data essential for advancing pharmaceutical development.

References

-

USP General Chapter <1236> Solubility Measurements. (2016). USP-NF. [Link]

-

Ethinylestradiol Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Ethinyl Estradiol Technical Data. (n.d.). RayBiotech. [Link]

-

Ethinyl estradiol Properties. (n.d.). AERU, University of Hertfordshire. [Link]

-

Ethinylestradiol Solubility. (n.d.). Solubility of Things. [Link]

-

17α-Ethinyl-17β-estradiol Drug Information. (n.d.). Inxight Drugs. [Link]

-

Water Quality Guidelines for Pharmaceutically-active-Compounds (PhACs): 17α-ethinylestradiol (EE2). (n.d.). Gov.bc.ca. [Link]

-

USP <1236>: Solubility Measurements Chapter Overview. (n.d.). Biorelevant.com. [Link]

-

Estradiol 17-acetate Summary. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. (Represented in ResearchGate summary of USP <1236> methods). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]

- 5. Ethinyl estradiol [sitem.herts.ac.uk]

- 6. www2.gov.bc.ca [www2.gov.bc.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uspnf.com [uspnf.com]

- 9. biorelevant.com [biorelevant.com]

- 10. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

thermal stability of Ethynyl Estradiol 17-Acetate.

An In-Depth Technical Guide Topic: Thermal Stability of Ethynyl Estradiol 17-Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Ethynyl Estradiol 17-Acetate (EEA), a critical active pharmaceutical ingredient (API) in contraceptive formulations. While direct, detailed thermal degradation studies on the 17-acetate ester are sparse in public literature, a robust understanding can be synthesized by examining the well-documented thermal behavior of its parent compound, Ethinylestradiol (EE), in conjunction with the chemical reactivity of the acetate group. This document delineates the intrinsic physicochemical properties governing EEA's stability, explores primary degradation pathways under thermal stress, and evaluates the impact of key environmental factors such as temperature, humidity, and atmospheric oxygen. Furthermore, it presents detailed, field-proven experimental protocols for assessing thermal stability, including thermal analysis (TGA/DSC) and forced degradation studies, underpinned by the principles of modern analytical chemistry. The guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to ensure the stability, safety, and efficacy of pharmaceutical products containing Ethynyl Estradiol 17-Acetate.

Introduction: The Imperative of Stability

Ethynyl Estradiol 17-Acetate is a synthetic steroidal estrogen, a pro-drug that is metabolized to the highly potent Ethinylestradiol (EE). EE is a cornerstone of modern combination oral contraceptives and hormone replacement therapies.[1][2] The efficacy and safety of these low-dose formulations are directly contingent on the stability of the API. Thermal degradation can lead to a loss of potency, the formation of potentially harmful impurities, and altered bioavailability, compromising patient outcomes.

Understanding the thermal stability profile of an API like EEA is not merely a regulatory checkpoint; it is a fundamental aspect of rational drug development. It informs decisions at every stage, from excipient selection and manufacturing process design to packaging and the determination of shelf-life and storage conditions. This guide leverages extensive data on Ethinylestradiol, a molecule that shares the same core steroid structure, to build a predictive and analytical framework for its 17-acetate ester. The stable steroid moiety provides a high degree of intrinsic thermal resistance, with degradation primarily initiated at more reactive functional groups under thermal stress.[3]

Physicochemical Profile and Inherent Stability Characteristics

The molecular structure of Ethynyl Estradiol 17-Acetate dictates its stability profile. The molecule is built upon a rigid four-ring steroid nucleus, which is inherently stable.[3] However, several functional groups present potential sites for thermal degradation:

-

Phenolic A-Ring: The phenolic hydroxyl group on the A-ring is susceptible to oxidation, a process that can be accelerated by heat and the presence of oxygen or oxidative agents.[4] This can lead to the formation of quinone-like structures or ring-opening products.

-

17α-Ethynyl Group: The terminal acetylene group is a site of high electron density, making it reactive. While thermally stable under inert conditions, it can undergo various reactions, including oxidation.

-

17β-Acetate Ester: This is the most significant point of difference from the parent EE. Ester linkages are susceptible to hydrolysis, a reaction catalyzed by moisture and accelerated by elevated temperatures. This primary degradation pathway would yield Ethinylestradiol and acetic acid.

Anhydrous Ethinylestradiol (the product of hydrolysis) is itself thermally stable up to approximately 177°C.[3] The main decomposition process for EE occurs in a temperature range of 187–324°C, indicating the robustness of the core structure.[3] The stability of EEA is therefore expected to be limited initially by the lability of the acetate ester, particularly in the presence of moisture.

Primary Thermal Degradation Pathways

Under thermal stress, Ethynyl Estradiol 17-Acetate is anticipated to degrade via several competing pathways. The presence of heat, moisture, oxygen, and reactive excipients will determine the dominant mechanism.

-

Hydrolysis: The primary and most likely degradation route, especially under ambient or accelerated humidity conditions, is the hydrolysis of the 17-acetate ester. This reaction yields Ethinylestradiol and acetic acid.

-

Oxidation: The phenolic A-ring can be oxidized, leading to hydroxylated and dihydroxylated derivatives.[4][5] Further oxidation under more aggressive thermal conditions can lead to the cleavage of the aromatic ring, significantly altering the molecule's structure and biological activity.

-

Thermolysis of the Steroid Nucleus: At significantly higher temperatures (e.g., >200°C), the core steroid structure itself will begin to decompose.[3] This is a more complex process involving multiple bond cleavages, resulting in a complex mixture of smaller molecules.

The following diagram illustrates the initial, most probable degradation pathways under relevant pharmaceutical storage and stress conditions.

Caption: Fig. 1: Anticipated Initial Thermal Degradation Pathways for EEA

Key Factors Influencing Thermal Stability

The rate and pathway of degradation are not solely dependent on temperature but are significantly influenced by a matrix of environmental and formulation factors.

-

Temperature: As with all chemical reactions, the rate of degradation increases with temperature. Studies on related steroids show a non-linear relationship between temperature and degradation rate.[6] The Arrhenius equation provides a framework for quantifying this relationship and predicting shelf-life at different storage temperatures. Kinetic studies on EE have employed methods like Kissinger, Friedman, and Flynn-Wall-Ozawa to model the decomposition process.[3][7]

-

Humidity and Moisture: Moisture is a critical factor, acting as a reactant in the hydrolysis of the acetate ester. The presence of moisture can significantly lower the temperature at which degradation becomes apparent.[8] Therefore, controlling humidity during manufacturing and ensuring appropriate packaging are paramount.

-

Excipient Compatibility: Interactions between the API and excipients can significantly impact stability. For example, acidic or basic impurities in excipients can catalyze hydrolysis. Some common excipients have been shown to be compatible; for instance, polyvinylpyrrolidone (PVP) has been used to create stable solid dispersions of EE.[9] Conversely, reactive species or trace metals in other excipients could promote oxidative degradation. Compatibility studies at elevated temperatures (e.g., 40°C/75% RH) are essential during pre-formulation.[9]

-

Atmosphere and Light: The presence of oxygen can facilitate oxidative degradation of the phenolic ring.[4][5] Packaging under an inert atmosphere (e.g., nitrogen) can mitigate this risk. While this guide focuses on thermal stability, it is important to note that photostability is also a critical parameter, as light can provide the activation energy for degradation reactions.[5]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the

Thermal Analysis Techniques

Thermal analysis provides a macroscopic view of thermal events. The primary causality for using these techniques is to rapidly identify the onset temperature of degradation and the energetic nature of the decomposition.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which degradation begins (onset temperature) and to quantify mass loss at different stages of decomposition. For EE, a multi-stage decomposition is observed, with an initial loss of adsorbed water followed by the main decomposition of the anhydrous molecule starting around 177°C.[3]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and the energy of decomposition (exothermic or endothermic). An exothermic decomposition is a critical safety flag, indicating a potential for thermal runaway under certain conditions. The main decomposition of EE is accompanied by an exothermic effect.[3]

| Thermal Event (for Ethinylestradiol as a proxy) | Technique | Approximate Temperature Range | Observation | Reference |

| Water Desorption | TGA / DSC | 71 - 101°C | Minor mass loss (e.g., ~3%) | [3] |

| Melting | DSC | 177 - 191°C | Endothermic peak | [3] |

| Onset of Major Decomposition | TGA / DSC | Starts ~177°C | Significant mass loss begins | [3] |

| Main Decomposition Process | TGA / DSC | 187 - 324°C | Major mass loss (e.g., ~60%), strong exothermic peak | [3] |

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. The objective is to intentionally degrade the API under conditions more severe than those expected during storage to identify potential degradation products and establish a "stability-indicating" analytical method.[10] A method is deemed stability-indicating if it can accurately measure the decrease in the active ingredient's concentration due to degradation, free from interference from any degradants, excipients, or placebo components.

The workflow for a comprehensive forced degradation study is outlined below.

Caption: Fig. 2: Experimental Workflow for Forced Degradation Studies

Detailed Protocol: Thermal Stress Testing of Ethynyl Estradiol 17-Acetate

This protocol is a self-validating system; the inclusion of unstressed controls and the final mass balance calculation ensure the integrity of the results.

-

Objective: To evaluate the stability of EEA under dry heat and identify degradation products.

-

Materials:

-

Ethynyl Estradiol 17-Acetate (EEA) reference standard.

-

HPLC-grade acetonitrile and water.

-

Suitable buffer for mobile phase (e.g., phosphate or acetate buffer).

-

Class A volumetric glassware.

-

Calibrated stability chamber or oven.

-

Validated stability-indicating HPLC-UV system.

-

-

Procedure:

-

Solid State Stress:

-

Accurately weigh approximately 5-10 mg of EEA powder into three separate, clean, glass vials.

-

Place the open vials in a stability oven pre-equilibrated to 80°C. Causality: This temperature is high enough to accelerate degradation without causing immediate, complete decomposition, allowing for the observation of primary degradants.

-

Store a fourth vial (control) at 5°C in the dark.

-

After 48 hours, remove the vials from the oven and allow them to cool to room temperature.

-

-

Solution State Stress:

-

Prepare a stock solution of EEA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Dilute this stock solution with the same solvent to a working concentration of ~0.1 mg/mL in three separate glass vials.

-

Place the vials in the 80°C oven alongside the solid samples.

-

Store a fourth vial of the solution (control) at 5°C in the dark.

-

After 24 hours, remove the vials and allow them to cool.

-

-

Sample Analysis:

-

Dissolve the solid stressed samples and the solid control sample in the solvent to achieve the same final concentration as the solution samples (0.1 mg/mL).

-

Analyze all samples (solid-stressed, solution-stressed, and their respective controls) by a validated stability-indicating HPLC method. The method should be capable of separating the EEA peak from all potential degradation products. A C18 column with a gradient mobile phase of acetonitrile and water is often a good starting point.[10]

-

Use a photodiode array (PDA) detector to assess peak purity of the parent EEA peak in the stressed samples. Causality: Co-elution of a degradant with the parent peak would invalidate the assay results; peak purity analysis confirms the specificity of the method.

-

-

Data Evaluation:

-

Calculate the percent degradation of EEA in each stressed sample relative to its control.

-

Determine the relative retention time (RRT) and area percentage of all new peaks formed.

-

Calculate the mass balance by summing the assay value of EEA and the area percentages of all degradation products. A result between 98-102% provides confidence that all major degradants have been detected.

-

-

Summary and Recommendations

The thermal stability of Ethynyl Estradiol 17-Acetate is governed by its multi-functionalized steroid structure. While the core nucleus is robust, the 17-acetate ester is a primary site for hydrolytic degradation, and the phenolic A-ring is susceptible to oxidation.

Key Recommendations for Drug Development Professionals:

-

Formulation: Prioritize the use of excipients with low moisture content and proven compatibility. The use of antioxidants or stabilizers like sucrose fatty acid esters may be beneficial.[11]

-

Manufacturing: Implement strict controls over temperature and humidity during all processing steps (e.g., blending, granulation, compression).

-

Packaging: Select packaging materials with a high moisture barrier (e.g., blister packs with Aclar® or aluminum foil) to protect the product throughout its shelf life.

-

Storage: Store the final drug product in a controlled environment, protected from high temperatures and humidity, as specified by long-term stability studies.

By applying the principles and methodologies outlined in this guide, researchers can develop a thorough understanding of the thermal stability of Ethynyl Estradiol 17-Acetate, leading to the development of safe, stable, and effective pharmaceutical products.

References

-

Sbirna, S., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. MDPI. [Link]

-

Dickinson, B. D. (2009). Pharmacokinetic drug interactions involving 17alpha-ethinylestradiol: a new look at an old drug. ResearchGate. [Link]

-